molecular formula C13H18O4 B14452019 2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol CAS No. 77164-58-0

2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol

Cat. No.: B14452019
CAS No.: 77164-58-0
M. Wt: 238.28 g/mol
InChI Key: CPLZXSYYEVLHKF-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol is an aromatic ether with the molecular formula C12H16O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of ethyl vanillin with propylene glycol under acidic conditions to form the dioxane ring . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and technology ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its sweet and creamy aroma

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol is unique due to its combination of the ethoxy group and the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .

Properties

CAS No.

77164-58-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C13H18O4/c1-3-15-12-8-10(4-5-11(12)14)13-16-7-6-9(2)17-13/h4-5,8-9,13-14H,3,6-7H2,1-2H3

InChI Key

CPLZXSYYEVLHKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2OCCC(O2)C)O

Origin of Product

United States

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